1-(Piperidin-4-yl)propan-1-one
Overview
Description
1-(Piperidin-4-yl)propan-1-one is an organic compound featuring a piperidine ring attached to a propanone moiety. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and organic compounds. Piperidine derivatives are widely recognized for their diverse biological activities and are used in numerous therapeutic applications.
Mechanism of Action
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, such as competitive antagonism or allosteric modulation . The specific mode of action would depend on the compound’s primary targets.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their targets .
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Piperidine derivatives can have a variety of effects depending on their targets and mode of action .
Biochemical Analysis
Biochemical Properties
1-(Piperidin-4-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the enzyme NLRP3, inhibiting its activation and subsequent release of interleukin-1β (IL-1β) in differentiated THP-1 cells . This interaction suggests that this compound may have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activation of the NLRP3 inflammasome, which plays a crucial role in the inflammatory response . This inhibition can lead to reduced inflammation and may have therapeutic implications for diseases characterized by excessive inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the NLRP3 protein, inhibiting its ATPase activity and preventing the formation of the NLRP3 inflammasome complex . This inhibition reduces the production of pro-inflammatory cytokines, such as IL-1β, thereby mitigating the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that it maintains its inhibitory effects on the NLRP3 inflammasome, suggesting that it could be a viable candidate for chronic inflammatory conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the NLRP3 inflammasome without causing significant adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, it has been shown to affect the metabolic flux of certain pathways, leading to changes in metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its interaction with target biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of piperidine with propanone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound. The use of automated systems and precise control of reaction parameters ensures consistent quality and high efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-4-yl)propan-1-one has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1-(Piperidin-4-yl)propan-1-one can be compared with other piperidine derivatives, such as:
Piperidine: A simple piperidine ring without additional functional groups.
Piperidin-4-one: A piperidine ring with a ketone group at the 4-position.
Piperidin-4-yl-methanol: A piperidine ring with a hydroxyl group at the 4-position.
Uniqueness: this compound is unique due to its specific structure, which combines the piperidine ring with a propanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
1-piperidin-4-ylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRIFOGVLOSHNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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